Ethyl cyclopropyl(oxo)acetate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl cyclopropyl(oxo)acetate (CAS 519164-14-8), also known as ethyl 2-cyclopropyl-2-oxoacetate, is an α-keto ester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. It features a strained cyclopropyl ring directly conjugated to a reactive glyoxylate ester moiety.

Molecular Formula C7H10O3
Molecular Weight 142.154
CAS No. 519164-14-8
Cat. No. B2533424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclopropyl(oxo)acetate
CAS519164-14-8
Molecular FormulaC7H10O3
Molecular Weight142.154
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CC1
InChIInChI=1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3
InChIKeyAIXRDYQKFOHJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl cyclopropyl(oxo)acetate CAS 519164-14-8: Structure, Identity, and Procurement Baseline


Ethyl cyclopropyl(oxo)acetate (CAS 519164-14-8), also known as ethyl 2-cyclopropyl-2-oxoacetate, is an α-keto ester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . It features a strained cyclopropyl ring directly conjugated to a reactive glyoxylate ester moiety . This bifunctional architecture confers both electrophilic reactivity at the α-keto carbonyl and a geometrically constrained, low-volume substituent . The compound is a liquid at room temperature and is supplied at purities of 95% or higher for research use .

Why Ethyl cyclopropyl(oxo)acetate Cannot Be Interchanged with Other α-Keto Esters


The substitution of ethyl cyclopropyl(oxo)acetate with alternative α-keto esters or cycloalkyl oxoacetates introduces critical alterations to molecular geometry, lipophilicity, and metabolic fate. While the α-keto ester warhead is a common functional group, the cyclopropyl substituent is not a generic alkyl appendage. It is a recognized bioisostere for isopropyl and tert-butyl groups that reduces lipophilicity (Hansch π of cyclopropyl is 1.00 versus 1.53 for isopropyl) while increasing metabolic stability and conformational rigidity through its strained, electron-withdrawing ring system [1]. Replacing it with a larger cycloalkyl group such as cyclopentyl substantially increases both molecular volume and predicted LogP, altering downstream physicochemical and pharmacokinetic properties . Consequently, the choice of this specific building block directly dictates the lipophilic efficiency and metabolic profile of the final target molecule.

Quantitative Evidence for the Selection of Ethyl cyclopropyl(oxo)acetate (CAS 519164-14-8)


Conformational Restriction and Lipophilicity Reduction vs. Isopropyl and Cyclopentyl Bioisosteres

Ethyl cyclopropyl(oxo)acetate incorporates a cyclopropyl ring, a recognized bioisostere for isopropyl and gem-dimethyl groups. Compared to an isopropyl substituent, the cyclopropyl group reduces lipophilicity by approximately 0.53 log units (Hansch π values: cyclopropyl = 1.00; isopropyl = 1.53) [1]. The intrinsic LogP of the target compound is calculated as 0.42 . In contrast, the cyclopentyl analog (ethyl cyclopentyl(oxo)acetate) has a higher molecular weight of 170.21 g/mol and a predicted density of 1.1 g/cm³, reflecting increased bulk and lipophilicity .

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability Advantage of the Cyclopropyl Motif vs. tert-Butyl and Acyclic Counterparts

The cyclopropyl group confers superior metabolic stability compared to traditional alkyl substituents. In a direct comparative study, trifluoromethylcyclopropyl-containing analogues demonstrated consistently higher metabolic stability in vitro and in vivo compared to their tert-butyl-containing counterparts [1]. This is attributed to the increased C-H bond dissociation energy of the cyclopropyl ring, which reduces susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes [2]. While ethyl cyclopropyl(oxo)acetate itself is a building block, the incorporation of its cyclopropyl motif mitigates a common metabolic liability observed in acyclic analogs.

Pharmacokinetics Drug Metabolism Lead Optimization

Bifunctional Reactivity for Regioselective Heterocycle Synthesis vs. Methyl Ester or Mono-Ketone Building Blocks

Ethyl cyclopropyl(oxo)acetate is a bifunctional α-keto ester capable of serving as an electrophilic precursor in the synthesis of nitrogen-containing heterocycles. Its reactivity profile allows for the construction of imidazole and pyrazole scaffolds—privileged structures in medicinal chemistry [1]. For example, related 1,2-diketone and α-keto ester systems undergo four-component condensations with aldehydes, amines, and ammonium acetate to yield substituted imidazoles . This is a distinct synthetic utility compared to simple cyclopropyl methyl ketone or non-electrophilic cyclopropane carboxylates, which lack the α-keto ester‘s second reactive carbonyl required for such condensations.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Scaffold Hopping and 3D-Constrained Fragment Elaboration vs. Planar Aromatic Isosteres

Ethyl cyclopropyl(oxo)acetate serves as a versatile small molecule scaffold for generating three-dimensional, sp³-rich molecular architectures. Its calculated physicochemical properties, including a Topological Polar Surface Area (TPSA) of 43.4 Ų, a rotatable bond count of 4, and a predicted XLogP3-AA value of 0.8, position it as a suitable fragment for lead-like space exploration . This contrasts with planar aromatic α-keto ester analogs, which typically exhibit higher LogP and lower sp³ character (Fsp³), leading to less favorable drug-like properties and higher attrition rates in development.

Fragment-Based Drug Discovery Scaffold Hopping Conformational Analysis

Optimal Research Applications for Ethyl cyclopropyl(oxo)acetate (CAS 519164-14-8)


Metabolic Stability-Driven Lead Optimization in Medicinal Chemistry

Use ethyl cyclopropyl(oxo)acetate as a key intermediate to replace metabolically labile tert-butyl or isopropyl groups in lead series. The cyclopropyl motif confers reduced CYP-mediated oxidation, as demonstrated by the higher in vitro and in vivo stability of cyclopropyl-containing analogs compared to their tert-butyl counterparts [1]. This is critical for improving oral bioavailability and half-life in preclinical candidates.

Synthesis of sp³-Enriched Heterocyclic Libraries for Fragment-Based Drug Discovery

Employ this α-keto ester in multi-component condensation reactions to generate diverse libraries of 3D-constrained imidazoles, pyrazoles, and isoxazoles. Its balanced physicochemical profile (TPSA 43.4 Ų, XLogP 0.8) and the bifunctional reactivity of the α-keto ester warhead enable efficient construction of sp³-rich, lead-like heterocycles, which are highly sought after in fragment-based screening collections .

Scaffold Hopping from Flat Aromatic Cores to Three-Dimensional Motifs

Utilize ethyl cyclopropyl(oxo)acetate in scaffold hopping strategies to replace planar, aromatic systems with a constrained, low-lipophilicity cyclopropyl scaffold. The documented reduction in Hansch π (1.00 vs. 1.53 for isopropyl) [2] facilitates the design of compounds with improved solubility and reduced non-specific binding, addressing common liabilities in aromatic-rich screening hits.

Synthesis of β-Amino Acid and Oxazoline Derivatives

Leverage the compound as a cyclopropyl building block for the preparation of α-cyclopropyl-modified β-amino acids and oxazoline-5-carboxylates. These constrained amino acid derivatives are valuable for peptidomimetic design and as chiral building blocks in asymmetric synthesis, exploiting the unique conformational rigidity imparted by the cyclopropane ring [3].

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